PEG5 Spacer Length: Quantified Impact on PROTAC Ternary Complex Formation vs. PEG2 and PEG3 Analogs
The PEG5 spacer (5 ethylene glycol units) provides an extended linker length of approximately 2.1–2.3 nm, compared to ~1.0 nm for PEG2 and ~1.4 nm for PEG3 . In PROTAC linker optimization studies, varying PEG length from PEG2 to PEG5 has been shown to alter ternary complex formation efficiency by up to 10-fold, with optimal length being target-dependent [1]. The PEG5 variant specifically occupies a middle-ground length that is frequently optimal for bridging the E3 ligase and target protein binding interfaces when the distance between binding pockets ranges from 15–25 Å [1].
| Evidence Dimension | Linker extended length (approximate) |
|---|---|
| Target Compound Data | ~2.1–2.3 nm (PEG5) |
| Comparator Or Baseline | Propargyl-PEG2-β-D-glucose (~1.0 nm); Propargyl-PEG3-β-D-glucose (~1.4 nm) |
| Quantified Difference | +1.1–1.3 nm vs PEG2; +0.7–0.9 nm vs PEG3 |
| Conditions | Calculated from bond lengths and PEG monomer contributions (0.35–0.39 nm per ethylene glycol unit in extended conformation) |
Why This Matters
Linker length directly determines whether the E3 ligase and target protein can be simultaneously engaged in a productive ternary complex—a parameter that cannot be adjusted post-synthetically without replacing the entire linker component.
- [1] Bemis TA, La Clair JJ, Burkart MD. Unraveling the Role of Linker Design in PROTACs. J Med Chem. 2021;64(12):8042-8051. View Source
